Di-tert-butylamine Hydrochloride
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Overview
Description
Di-tert-butylamine Hydrochloride is an organic compound with the chemical formula (C₄H₁₂N)₂·HCl. It is a derivative of tert-butylamine, which is one of the four isomeric amines of butane. This compound is typically used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Di-tert-butylamine Hydrochloride can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine. This process requires a hydrogenation bomb or bottle, purified dioxane, freshly distilled 2,2-dimethylethylenimine, and Raney nickel as a catalyst. The mixture is filled with hydrogen, warmed to 60°C, and shaken until hydrogenation is complete . Another method involves the reduction of di-tert-butyliminoxyl with phenylhydrazine .
Chemical Reactions Analysis
Di-tert-butylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form di-tert-butyliminoxyl.
Reduction: Reduction of di-tert-butyliminoxyl with phenylhydrazine yields di-tert-butylamine.
Substitution: It can participate in substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen, Raney nickel, and phenylhydrazine. The major products formed from these reactions are di-tert-butyliminoxyl and di-tert-butylamine .
Scientific Research Applications
Di-tert-butylamine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of amine-related biological processes.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of rubber accelerators and pesticides.
Mechanism of Action
The mechanism of action of Di-tert-butylamine Hydrochloride involves its interaction with molecular targets and pathways. It acts as a base in various chemical reactions, facilitating the formation of desired products. The molecular targets include amine receptors and enzymes involved in amine metabolism .
Comparison with Similar Compounds
Di-tert-butylamine Hydrochloride can be compared with other similar compounds such as:
- Ethylamine
- Propylamine
- Isopropylamine
- Isobutylamine
- n-Butylamine
- sec-Butylamine
These compounds share similar chemical structures but differ in their physical and chemical properties. This compound is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity .
Properties
Molecular Formula |
C8H20ClN |
---|---|
Molecular Weight |
165.70 g/mol |
IUPAC Name |
N-tert-butyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H19N.ClH/c1-7(2,3)9-8(4,5)6;/h9H,1-6H3;1H |
InChI Key |
MOLDZOIISGAJFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(C)(C)C.Cl |
Origin of Product |
United States |
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